![molecular formula C12H23N B2831894 Spiro[5.5]undecane-3-methaneamine CAS No. 690616-99-0](/img/structure/B2831894.png)
Spiro[5.5]undecane-3-methaneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives has been reported in several studies . For instance, one study reported the synthesis of spiro[5.5]undecane derivatives with S and O containing heterocycles . Another study described a total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework .Molecular Structure Analysis
Spiro[5.5]undecane is chiral, and its chirality is due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as conformational equilibrium . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures .Chemical Reactions Analysis
The chemical reactions involving spiro[5.5]undecane derivatives are complex and can involve multiple steps . For example, one study reported the transformation of certain spiro[5.5]undecane derivatives into more stable forms . Another study described a ZnMe2-promoted alkynylation and HCO2H-mediated dearomatizative cyclization to construct an all-carbon quaternary spirocenter .Scientific Research Applications
Medicinal Chemistry and Drug Development
Spiro[5.5]undecane-3-ylmethanamine exhibits interesting structural features, making it a candidate for drug design. Researchers explore its potential as a scaffold for novel pharmaceuticals. The chiral nature of spiro[5.5]undecane allows for enantiomeric discrimination, which is crucial in drug development. By modifying the substituents on the spiro[5.5]undecane core, scientists can create derivatives with specific pharmacological properties .
Organic Synthesis and Stereoselective Reactions
The unique conformational properties of spiro[5.5]undecane-3-ylmethanamine make it an attractive building block for organic synthesis. Its helical disposition of six-membered rings allows for interesting stereochemical transformations. Researchers have used spiro[5.5]undecane derivatives in 1,6-conjugate addition initiated formal [4+2] annulation sequences, leading to carbocyclic spiro[5.5]undeca-1,4-dien-3-ones .
Future Directions
Future research could focus on the development of alkaline-stable anion exchange membranes in fuel cells, with cycloaliphatic quaternary ammonium-based anion conductors such as 6-azonia-spiro[5.5]undecane (ASU) showing promise . Additionally, new methods for the synthesis of spiro[5.5]undecane derivatives could be explored .
Mechanism of Action
Spiro[5.5]undecan-3-ylmethanamine, also known as Spiro[5.5]undecane-3-methaneamine, is a compound with intriguing conformational and configurational aspects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of Spiro[5.5]undecan-3-ylmethanamine are currently unknown. The compound’s structure, which includes S and O containing heterocycles , suggests that it may interact with a variety of biological targets
Mode of Action
The mode of action of Spiro[5The compound’s unique structure, which includes a spirane skeleton , may allow it to interact with its targets in a unique way. More research is needed to elucidate these interactions and any resulting changes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[5The compound’s molecular weight is 181.32 , which may influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties and their impact on bioavailability.
properties
IUPAC Name |
spiro[5.5]undecan-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h11H,1-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJUXLLYMXVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undecane-3-methaneamine | |
CAS RN |
690616-99-0 |
Source
|
Record name | {spiro[5.5]undecan-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.